molecular formula C5F9KO5S B3042588 Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) CAS No. 647836-31-5

Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate)

Cat. No.: B3042588
CAS No.: 647836-31-5
M. Wt: 382.2 g/mol
InChI Key: VZXARXSRFXSFRI-UHFFFAOYSA-M
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Description

Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is a fluorinated organic compound with the molecular formula C5H2F9KO5S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) typically involves the fluorination of precursor molecules under controlled conditions. The reaction conditions include the use of strong fluorinating agents and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes, often carried out in specialized reactors designed to handle fluorine-containing compounds safely. The process requires precise control of temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is used as a reagent in the synthesis of other fluorinated compounds

Biology: In biological research, this compound is used as a fluorinated probe to study biological systems. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular processes and molecular interactions.

Medicine: In the medical field, Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is used in the development of fluorinated drugs. Its incorporation into pharmaceuticals can improve their pharmacokinetic properties and therapeutic efficacy.

Industry: In industry, this compound is utilized in the production of fluorinated polymers and materials. Its unique properties make it suitable for applications requiring high chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the electronic properties of the molecules it interacts with, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

  • Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is similar to other fluorinated organic compounds, such as Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) and Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate).

  • These compounds share similar structural features, such as the presence of fluorine atoms and sulfonyl groups, but differ in their specific substituents and molecular arrangements.

Uniqueness: What sets Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) apart from its counterparts is its specific combination of fluorine and sulfonyl groups, which confer unique chemical and physical properties. This makes it particularly useful in specialized applications where these properties are required.

Properties

IUPAC Name

potassium;2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O5S.K/c6-2(1(15)16,3(7,8)9)19-4(10,11)5(12,13)20(14,17)18;/h(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXARXSRFXSFRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F9KO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023235
Record name Potassium perfluoro-2-[2-(fluorosulfonyl)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647836-31-5
Record name Potassium perfluoro-2-[2-(fluorosulfonyl)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate)

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